Psi-7976

Vue d'ensemble

Description

A uridine monophosphate analog inhibitor of HEPATITIS C VIRUS (HCV) polymerase NS5B that is used as an ANTIVIRAL AGENT in the treatment of CHRONIC HEPATITIS C.

Applications De Recherche Scientifique

Activité Antivirale Contre le Virus de l'Hépatite C (VHC)

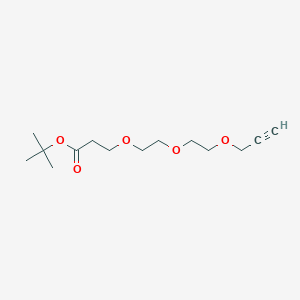

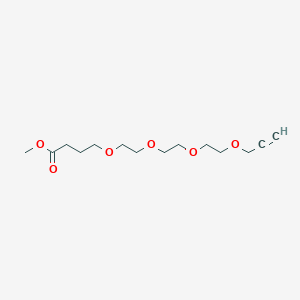

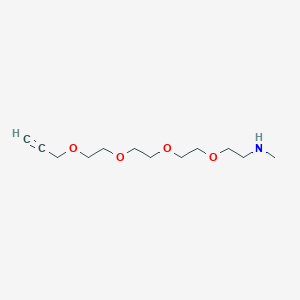

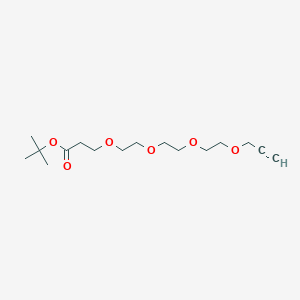

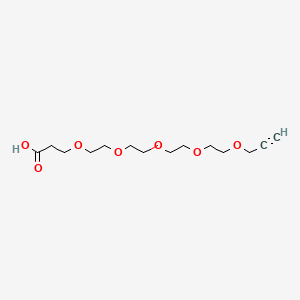

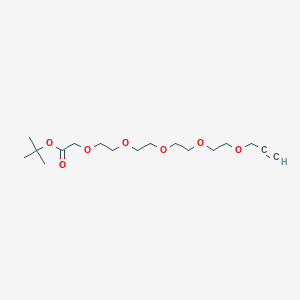

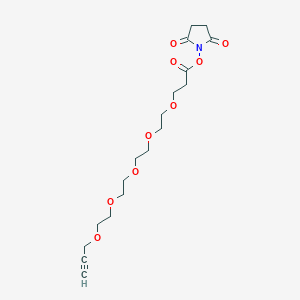

Psi-7976: , en tant que partie du promédicament PSI-7851, a démontré une activité anti-VHC puissante à la fois in vitro et in vivo {svg_1}. C'est l'un des diastéréoisomères de PSI-7851, son homologue PSI-7977 étant la forme la plus active. Le composé inhibe la réplication de l'ARN du VHC en étant métabolisé en sa forme triphosphate active, qui inhibe ensuite l'ARN polymérase dépendante de l'ARN du VHC NS5B {svg_2}.

Mécanisme d'Activation dans l'Inhibition de la Réplication du VHC

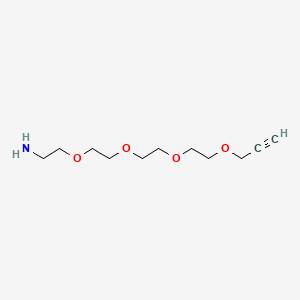

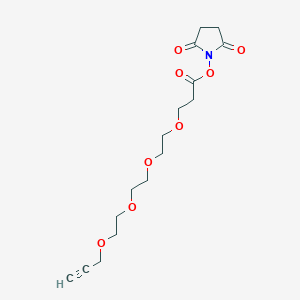

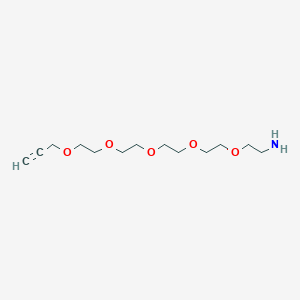

L'activation de This compound implique une série de réactions enzymatiques. Initialement, l'ester carboxylique est hydrolysé par la cathepsine A humaine (CatA) et/ou la carboxylestérase 1 (CES1), suivie d'une attaque nucléophile sur le phosphore, conduisant à la production d'un métabolite phosphate d'alanine, PSI-352707. Ce métabolite est commun aux deux diastéréoisomères de PSI-7851 {svg_3}.

Rôle de la Cathepsine A Humaine et de la Carboxylestérase 1

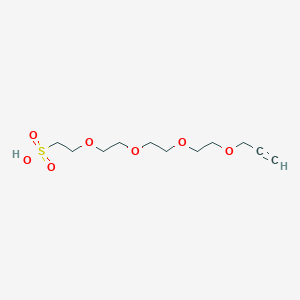

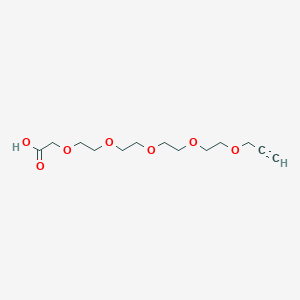

Des études ont montré que CatA et CES1 sont exprimées dans les hépatocytes humains primaires et sont impliquées dans l'hydrolyse de l'ester carboxylique de This compound. Cependant, l'expression de CES1 est indétectable dans les cellules répliquant le clone A, indiquant que CatA est principalement responsable de l'hydrolyse dans ces cellules {svg_4}.

Conversion en Métabolites Actifs

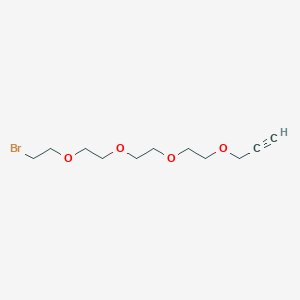

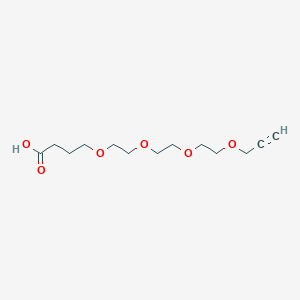

Après l'hydrolyse initiale, This compound subit des transformations supplémentaires pour devenir le métabolite triphosphate actif, PSI-7409. Ce processus implique l'élimination de la partie amino acide de PSI-352707 par la protéine 1 de liaison aux nucléotides de la triade histidine (Hint1), suivie de phosphorylations consécutives pour former PSI-7410 et finalement PSI-7409 {svg_5}.

Mécanisme D'action

Target of Action

PSI-7976, also known as Sofosbuvir, primarily targets the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the HCV, making it an attractive target for antiviral therapy .

Mode of Action

This compound is a prodrug that needs to be metabolized to its active form to inhibit the HCV NS5B RNA-dependent RNA polymerase . The active form of this compound is a triphosphate metabolite that acts as an alternative substrate for the NS5B polymerase, thereby inhibiting HCV RNA replication .

Biochemical Pathways

The activation of this compound involves several steps. First, the carboxyl ester of this compound is hydrolyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1) . This hydrolysis is followed by a nucleophilic attack on the phosphorus by the carboxyl group, resulting in the production of an alaninyl phosphate metabolite, PSI-352707 . The amino acid moiety of PSI-352707 is then removed by histidine triad nucleotide-binding protein 1 (Hint1) to give the 5’-monophosphate form, PSI-7411 . Finally, PSI-7411 is consecutively phosphorylated to the diphosphate, PSI-7410, and to the active triphosphate metabolite, PSI-7409, by UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Pharmacokinetics

The pharmacokinetics of this compound is closely tied to its metabolic activation pathway. The enzymes involved in this process, such as CatA, CES1, and Hint1, are expressed in primary human hepatocytes , suggesting that the liver is the primary site of this compound activation.

Result of Action

The result of this compound action is the potent inhibition of HCV RNA replication . By acting as an alternative substrate for the HCV NS5B polymerase, the active triphosphate metabolite of this compound interferes with the viral replication process, leading to a decrease in viral load .

Action Environment

The action of this compound is influenced by the expression levels of the enzymes involved in its activation. For instance, the expression of CES1 is undetectable in certain cells, such as clone A replicon cells . In these cells, CatA is primarily responsible for the initial hydrolysis of the carboxyl ester of this compound . In primary human hepatocytes, both CatA and CES1 contribute to this hydrolysis . These findings suggest that the cellular environment can influence the activation and, consequently, the antiviral action of this compound.

Analyse Biochimique

Biochemical Properties

PSI-7976 interacts with several enzymes and proteins in its biochemical reactions. The first step in its activation is the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), a stereospecific reaction . This is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, resulting in the spontaneous elimination of phenol and the production of an alaninyl phosphate metabolite, PSI-352707 .

Cellular Effects

This compound has a significant impact on cellular processes. It inhibits HCV RNA replication in clone A replicon cells . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely due to its interactions with various enzymes and proteins.

Molecular Mechanism

The molecular mechanism of this compound involves several steps. After the production of PSI-352707, the amino acid moiety is removed by histidine triad nucleotide-binding protein 1 (Hint1) to give the 5’-monophosphate form, PSI-7411 . PSI-7411 is then consecutively phosphorylated to the diphosphate, PSI-7410, and to the active triphosphate metabolite, PSI-7409, by UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as UMP-CMP kinase and nucleoside diphosphate kinase in its conversion to the active triphosphate metabolite, PSI-7409 .

Propriétés

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

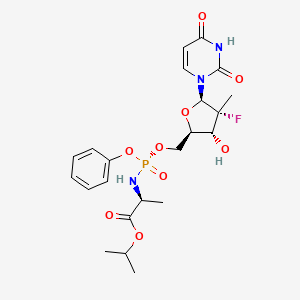

Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body. | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

1064684-44-1, 1190307-88-0 | |

| Record name | PSI-7851 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064684441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSI-7851 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5S1851OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.